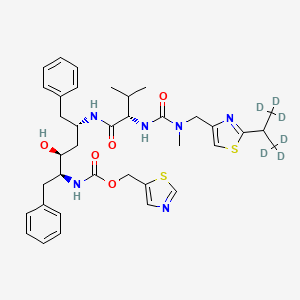

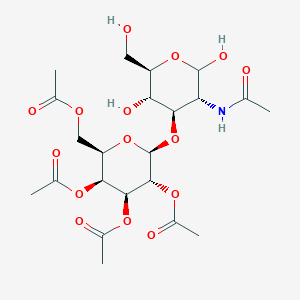

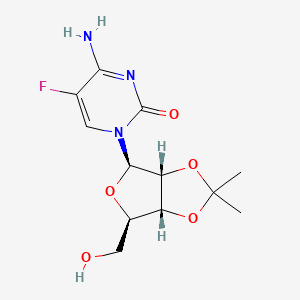

Sucrose-1,1,6,6,6',6'-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

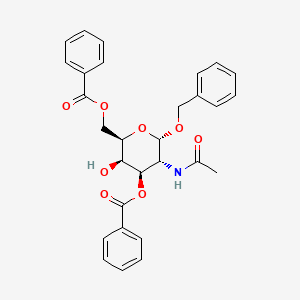

The synthesis of sucrose derivatives, including isotopically labeled ones, typically involves intricate chemical pathways. For example, Buchanan et al. (1972) described the synthesis of sucrose 6′-phosphate by an unambiguous route, showcasing the complexity and precision required in synthesizing sucrose derivatives (Buchanan, Cummerson, & Turner, 1972). Another study by Tsuchida & Kōmoto (1965) on the modified procedure for the synthesis of sucrose emphasizes the meticulous steps involved in the synthesis process (Tsuchida & Kōmoto, 1965).

Molecular Structure Analysis

Understanding the molecular structure of sucrose and its derivatives is crucial for elucidating their chemical behavior. Brown & Levy (1963) provided a precise determination of the crystal and molecular structure of sucrose through neutron diffraction, including the positions of all hydrogen atoms (Brown & Levy, 1963).

Chemical Reactions and Properties

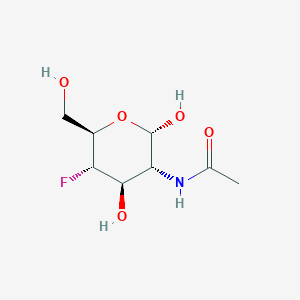

The chemical reactions involving sucrose, including its isotopically labeled forms, reveal its versatility and reactivity under various conditions. Studies like that by Defaye & García Fernández (1994), exploring the protonic reactivity of sucrose in anhydrous hydrogen fluoride, illustrate the complex chemical transformations sucrose can undergo (Defaye & García Fernández, 1994).

Physical Properties Analysis

The physical properties of sucrose derivatives, including solubility, melting points, and crystallinity, are essential for their application in various scientific studies. The work by Bock & Lemieux (1982) on the conformational properties of sucrose in solution provides insight into its physical characteristics and the effects of intramolecular hydrogen bonding (Bock & Lemieux, 1982).

Chemical Properties Analysis

The chemical properties of sucrose-1,1,6,6,6',6'-d6, such as reactivity with specific reagents, stability under different conditions, and its interaction with biological systems, are fundamental for its utilization in research. The chemistry of unprotected sucrose and the selectivity issues discussed by Queneau et al. (2004) highlight the intricate balance between structure and reactivity (Queneau, Fitremann, & Trombotto, 2004).

Aplicaciones Científicas De Investigación

Food Science and Technology

In food science, sucrose's role is multifaceted, influencing not only taste but also the physical properties of food products. Quintas, Fundo, and Silva (2010) review how sucrose, especially in concentrated solutions or the supercooled state, is critical in the food industry, impacting pastry, dairy, and coatings production through its thermal degradation and relaxation behavior in such solutions (Quintas, Fundo, & Silva, 2010). This highlights sucrose's importance in developing food products with desired textures and stability.

Plant Biology

Sucrose plays a central role in plant growth and development, serving as a primary transport sugar and influencing gene expression. Research by Winter and Huber (2000) delves into the regulation of sucrose metabolism in higher plants, outlining the pathways involved and the enzymes contributing to sucrose synthesis and degradation (Winter & Huber, 2000). This underscores sucrose's fundamental role in plant physiology and its potential as a target for enhancing agricultural productivity.

Environmental Studies

The environmental impact of sucrose and its derivatives, including their stability and effects on non-target species, has been a subject of study. Tollefsen, Nizzetto, and Huggett (2012) provide an environmental risk assessment of sucralose, a sucrose derivative, based on its stability, solubility, and low bioaccumulation potential, indicating limited environmental risk (Tollefsen, Nizzetto, & Huggett, 2012). This reflects the broader interest in understanding the environmental footprint of sucrose and its analogues.

Safety And Hazards

Specific safety and hazard information for Sucrose-1,1,6,6,6’,6’-d6 is not available in the search results. However, it’s always important to handle all chemicals with appropriate safety measures.

Direcciones Futuras

The future directions of Sucrose-1,1,6,6,6’,6’-d6 are not explicitly mentioned in the search results. However, it is used as a biochemical for proteomics research8, indicating its potential in scientific and medical research.

Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.

Propiedades

Número CAS |

955943-30-3 |

|---|---|

Nombre del producto |

Sucrose-1,1,6,6,6',6'-d6 |

Fórmula molecular |

C₁₂H₁₆D₆O₁₁ |

Peso molecular |

348.33 |

Sinónimos |

β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

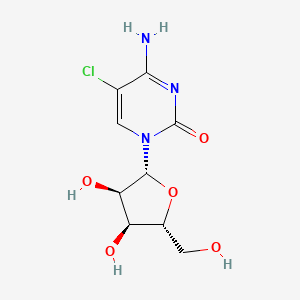

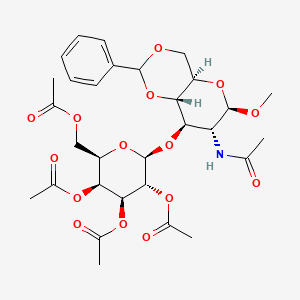

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)